2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine
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Description
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine is a heterobifunctional crosslinker with the empirical formula C19H29N3O5 and a molecular weight of 379.45 g/mol . It serves as a valuable building block for the development of PROTAC degraders in targeted protein degradation and other bifunctional molecules in chemical biology .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridazine ring formation, and piperidine functionalization. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine consists of a pyrimidine core substituted with a tert-butylpyridazinyl group and a piperidine moiety. The tert-butyl group provides steric hindrance, impacting the compound’s conformation and interactions with target proteins .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including crosslinking reactions with proteins or other biomolecules. Its bifunctional nature allows it to bridge different functional groups, facilitating the design of PROTAC molecules for targeted protein degradation .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine depends on its specific application. In PROTAC-based protein degradation, it acts as a linker connecting the E3 ligase ligand and the target protein, leading to ubiquitination and subsequent proteasomal degradation .
Future Directions
Research on PROTAC-based protein degradation continues to evolve. Further studies may explore modifications to the linker region, optimization of ternary complex formation, and enhancement of drug-like properties. Additionally, investigations into the compound’s pharmacokinetics and toxicity profiles are essential for its potential therapeutic applications .
properties
IUPAC Name |
2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-11-20-18(21-12-14)24-9-7-15(8-10-24)13-25-17-6-5-16(22-23-17)19(2,3)4/h5-6,11-12,15H,7-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIYPXISYCUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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